1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC13773443
Molecular Formula: C9H8F4O2
Molecular Weight: 224.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F4O2 |
|---|---|
| Molecular Weight | 224.15 g/mol |
| IUPAC Name | 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H8F4O2/c1-14-5-15-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,5H2,1H3 |
| Standard InChI Key | OPIWTRKXAIQVIW-UHFFFAOYSA-N |
| SMILES | COCOC1=C(C=CC=C1F)C(F)(F)F |
| Canonical SMILES | COCOC1=C(C=CC=C1F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₉H₈F₄O₂, with a molecular weight of 224.15 g/mol . Its IUPAC name, 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene, reflects the substitution pattern on the benzene ring:
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A fluorine atom at position 1.
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A methoxymethoxy (-OCH₂OCH₃) group at position 2.
The canonical SMILES representation is COCOC1=C(C=CC=C1F)C(F)(F)F, and its InChIKey is OPIWTRKXAIQVIW-UHFFFAOYSA-N .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈F₄O₂ | |
| Molecular Weight | 224.15 g/mol | |
| CAS Number | 2379321-94-3 | |
| SMILES | COCOC1=C(C=CC=C1F)C(F)(F)F | |
| Purity | ≥98% (HPLC) |
Synthesis and Preparation
The synthesis of 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene typically involves methoxymethyl (MOM) protection of a fluorophenol precursor, followed by functionalization. Key methodologies include:
MOM Protection Strategy
A common approach involves reacting 3-fluoro-2-hydroxybenzotrifluoride with chloromethyl methyl ether (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA) or sodium hydride. For example:
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Step 1: Protection of the hydroxyl group with MOM-Cl in dichloromethane at 0°C under inert atmosphere .
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Step 2: Purification via extraction and chromatography yields the final product with near-quantitative efficiency .
This method mirrors protocols used for analogous compounds, such as 1-fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene, which achieved 100% yield under similar conditions .
Alternative Routes
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Metalation Reactions: Fluorophenols protected with MOM groups undergo regioselective metalation, enabling further electrophilic substitutions . For instance, superbasic mixtures (e.g., LIC-KOR) direct deprotonation adjacent to electron-withdrawing groups like -CF₃ .
Physicochemical Properties
Limited experimental data are available for this specific compound, but inferences can be drawn from structurally similar analogs:
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Boiling Point: Estimated >200°C (based on trifluoromethylbenzene derivatives) .
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Lipophilicity: The -CF₃ group enhances logP values, improving membrane permeability .
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Stability: The MOM group offers hydrolytic stability under acidic conditions, facilitating storage and handling .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
The trifluoromethyl group is a hallmark of bioactive molecules, conferring metabolic stability and binding affinity. This compound’s structure aligns with:
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Antimalarial Agents: Trifluoromethyl-substituted aromatics inhibit dihydropteroate synthase (DHPS), a target in Plasmodium species .
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CNS Therapeutics: Fluorinated ethers exhibit blood-brain barrier penetration, relevant in neuropharmacology .
Agricultural Chemistry
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Herbicides: Trifluoromethyl groups disrupt plant auxin signaling, a mechanism exploited in herbicide design .
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Insect Growth Regulators: Analogous MOM-protected fluorophenols are intermediates in insecticidal agents .
Comparison with Related Compounds
Table 2: Structural and Functional Analogues
Future Directions
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Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective derivatization.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Environmental Impact Studies: Assess biodegradation pathways of MOM-protected fluorophenols.
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